![molecular formula C18H25N3O5S B4134778 dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4134778.png)
dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate
Overview
Description
Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate, also known as DAPT, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. DAPT is a gamma-secretase inhibitor, which means that it can inhibit the activity of the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. Beta-amyloid peptides are believed to play a role in the development of Alzheimer's disease, and gamma-secretase inhibitors like DAPT are being studied as a potential treatment for this condition.
Mechanism of Action
Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate works by inhibiting the activity of the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. By inhibiting gamma-secretase, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate can reduce the production of beta-amyloid peptides and potentially slow the progression of Alzheimer's disease. dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate also inhibits Notch signaling, which is involved in a variety of cellular processes, including cell differentiation and proliferation.
Biochemical and Physiological Effects:
dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been shown to have a variety of biochemical and physiological effects, including the inhibition of gamma-secretase and Notch signaling, as well as the induction of apoptosis (programmed cell death) in cancer cells. dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate in lab experiments is that it is a well-characterized and widely used gamma-secretase inhibitor, with a known mechanism of action and established protocols for its use. However, one limitation of using dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate is that it can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results. Additionally, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research on dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate, including:
1. Further studies of dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's effects on Alzheimer's disease, including its potential as a therapeutic agent and its effects on other cellular processes involved in the disease.
2. Investigation of dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's effects on other diseases and conditions, such as cancer and developmental disorders.
3. Development of new gamma-secretase inhibitors with improved specificity and fewer off-target effects.
4. Investigation of the molecular mechanisms underlying dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's effects on cellular processes, including gamma-secretase inhibition and Notch signaling.
5. Exploration of dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's potential as a tool for studying cellular processes and signaling pathways in vitro and in vivo.
Scientific Research Applications
Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used in a variety of scientific research applications, including studies of Alzheimer's disease, cancer, and developmental biology. In Alzheimer's disease research, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used to inhibit the production of beta-amyloid peptides and to study the effects of gamma-secretase inhibition on the progression of the disease. In cancer research, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used to study the role of Notch signaling in tumor growth and to investigate the potential use of gamma-secretase inhibitors as cancer therapies. In developmental biology, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used to inhibit Notch signaling and to study the role of this signaling pathway in embryonic development.
properties
IUPAC Name |
dimethyl 5-(3-morpholin-4-ylpropylcarbamothioylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-24-16(22)13-10-14(17(23)25-2)12-15(11-13)20-18(27)19-4-3-5-21-6-8-26-9-7-21/h10-12H,3-9H2,1-2H3,(H2,19,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSPGCUUEBHUAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCCN2CCOCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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